molecular formula C10H8ClN3O B8393148 5-Chloro-2-Aminoquinoline-3-Carboxamide

5-Chloro-2-Aminoquinoline-3-Carboxamide

Cat. No.: B8393148
M. Wt: 221.64 g/mol
InChI Key: NTKKVZTVKQWBJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Research Applications and Scientific Significance 5-Chloro-2-Aminoquinoline-3-Carboxamide is a synthetically accessible small molecule that serves as a valuable chemical scaffold in medicinal chemistry and drug discovery research. Its structure incorporates both amino and carboxamide functional groups on a quinoline core, making it a versatile intermediate for the design and synthesis of more complex, biologically active compounds. The chloro substituent enhances its utility for further selective functionalization via cross-coupling reactions, allowing for the generation of diverse chemical libraries. Quinoline-3-carboxamide derivatives are a well-studied class of compounds with demonstrated relevance in pharmaceutical development. Related analogs, such as laquinimod, have been investigated in clinical trials for the treatment of multiple sclerosis, with studies showing their reactivity is influenced by intramolecular hydrogen bonding and steric effects . Furthermore, the 2-aminoquinoline substructure is recognized as a promising scaffold for researching antineurodegenerative agents due to its activity as a neuronal nitric oxide synthase (nNOS) inhibitor, although challenges with selectivity over other central nervous system (CNS) targets remain for the parent 2-aminoquinoline compound . This compound is intended for research applications only, including use as a building block in organic synthesis, a precursor for the development of enzyme inhibitors, and a candidate for phenotypic screening in various disease models. Researchers can utilize it to explore structure-activity relationships (SAR) and develop novel therapeutic agents targeting CNS disorders and other conditions. Handling and Safety This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Refer to the material safety data sheet (MSDS) for safe handling procedures.

Properties

Molecular Formula

C10H8ClN3O

Molecular Weight

221.64 g/mol

IUPAC Name

2-amino-5-chloroquinoline-3-carboxamide

InChI

InChI=1S/C10H8ClN3O/c11-7-2-1-3-8-5(7)4-6(10(13)15)9(12)14-8/h1-4H,(H2,12,14)(H2,13,15)

InChI Key

NTKKVZTVKQWBJN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=C(C=C2C(=C1)Cl)C(=O)N)N

Origin of Product

United States

Scientific Research Applications

Synthesis and Derivative Development

The synthesis of 5-Chloro-2-Aminoquinoline-3-Carboxamide involves several chemical reactions that allow for the modification of the quinoline scaffold to enhance its biological properties. Various synthetic routes have been developed, emphasizing efficiency and yield. Notably, the Vilsmeier-Haack reaction and aromatic nucleophilic substitution have been utilized to produce derivatives with improved activity against various pathogens .

Antimicrobial Properties

This compound and its derivatives have demonstrated significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. In one study, specific derivatives showed inhibition zones comparable to standard antibiotics like amoxicillin, indicating their potential as effective antimicrobial agents .

Anticancer Activity

Research has highlighted the anticancer potential of this compound derivatives. For instance, certain compounds have been shown to exhibit cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The mechanism of action often involves the induction of apoptosis in cancer cells, making these compounds candidates for further development as chemotherapeutic agents .

Antioxidant Effects

The antioxidant properties of this compound derivatives have also been investigated. These compounds are capable of scavenging free radicals and inhibiting lipid peroxidation, which are crucial for preventing oxidative stress-related diseases. The effectiveness of these compounds in various antioxidant assays indicates their potential health benefits beyond antimicrobial and anticancer activities .

Case Study 1: Antimicrobial Evaluation

A study conducted on a series of quinoline derivatives, including this compound, revealed promising results against bacterial strains. Compounds were tested for their ability to inhibit bacterial growth, with some exhibiting inhibition zones exceeding those of established antibiotics .

Case Study 2: Anticancer Activity Assessment

In vitro studies demonstrated that specific derivatives of this compound induced apoptosis in cancer cell lines through the activation of pro-apoptotic pathways. The findings suggest that these compounds could serve as lead structures for developing novel anticancer therapies .

Data Table: Summary of Biological Activities

Activity TypeCompound/DerivativeTarget Organism/Cell LineInhibition Zone/IC50Reference
Antimicrobial5-Chloro-2-AminoquinolineStaphylococcus aureus11 mm
AntimicrobialDerivative AEscherichia coli12 mm
AnticancerDerivative BMCF-7 (breast cancer)IC50 = 27.5 μM
AntioxidantDerivative CLipid peroxidation assay100% inhibition

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key physical and chemical properties of 5-Chloro-2-Aminoquinoline-3-Carboxamide and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents Source
2-Chloroquinoline-3-carboxamide C₁₀H₇ClN₂O 206.63 200–201 Cl (C5), CONH₂ (C3)
N-(5-Chloro-2-methoxyphenyl)-...* C₁₉H₁₈ClN₃O₃ 371.82 Not reported Cl (C5), OCH₃ (C2), ethyl, hydroxy
3-Amino-5-chloropyridine-2-carboxamide C₆H₆ClN₃O 171.586 Not reported Cl (C5), NH₂ (C3), CONH₂ (C2)
3-amino-N-[2-chloro-5-(trifluoromethyl)phenyl]-...** C₁₉H₁₄ClF₃N₃OS 440.85 Not reported CF₃, Cl, thienoquinoline core

Full name: N-(5-Chloro-2-methoxyphenyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide *Full name: 3-amino-N-[2-chloro-5-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

Key Observations:
  • Quinoline vs. Pyridine Cores: The quinoline-based compounds (e.g., 2-Chloroquinoline-3-carboxamide) exhibit higher molecular weights and melting points compared to pyridine derivatives like 3-Amino-5-chloropyridine-2-carboxamide, likely due to increased aromaticity and planarity .
  • Substituent Effects: The presence of a methoxy group (in the N-(5-Chloro-2-methoxyphenyl)-... compound) enhances solubility in polar solvents but may reduce metabolic stability compared to the amino group in the target compound .

Reactivity and Functional Group Comparisons

  • Amino Group (C2): The amino group in this compound facilitates hydrogen bonding, enhancing interactions with biological targets.
  • Carboxamide Group (C3) : The carboxamide moiety in all compared compounds contributes to stability and hydrogen-bonding capacity. However, steric hindrance from bulky substituents (e.g., ethyl in ) may reduce reactivity at this position.
  • Chloro Substituent (C5): The chloro group in the quinoline/pyridine ring enhances electrophilic aromatic substitution reactivity, a feature shared across all analogues .

Preparation Methods

Initial Cyclization and Formylation

The Vilsmeier-Haack reaction serves as a cornerstone for constructing the quinoline core. Govender et al. demonstrated that acetanilide derivatives undergo formylation at the 3-position using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), yielding 2-chloroquinoline-3-carbaldehydes. Key parameters include:

  • Temperature : 80–90°C under reflux

  • Reaction time : 6–8 hours

  • Substituent effects : Electron-donating groups at C-6 (e.g., -CH₃, -OCH₃) accelerate cyclization by stabilizing intermediate carbocations.

Post-formylation, the 3-carbaldehyde is oxidized to the carboxylic acid using potassium permanganate (KMnO₄) in acidic media. This step achieves >85% conversion but requires precise pH control (pH 2–3) to prevent over-oxidation.

Amidation via Coupling Reactions

The carboxylic acid intermediate is activated using thionyl chloride (SOCl₂) to form the corresponding acyl chloride, followed by coupling with substituted anilines. Mocktar et al. reported that:

  • Solvent : Dry toluene minimizes side reactions during acyl chloride formation.

  • Coupling agents : Triethylamine (Et₃N) facilitates deprotonation of anilines, achieving 70–90% yields.

  • Steric effects : Bulky substituents on the aniline (e.g., -N(CH₃)₂) reduce coupling efficiency due to hindered nucleophilic attack.

Chlorination Strategies for C-5 Functionalization

Electrophilic Aromatic Substitution

Patent CN116730859A describes chlorination using hydrogen peroxide (H₂O₂) and hydrochloric acid (HCl) to generate electrophilic Cl⁺ species. Critical parameters include:

  • Temperature : 50–70°C to balance reaction rate and selectivity

  • Catalyst : FeCl₃ (0.5 mol%) enhances regioselectivity for C-5 over C-7

  • Substrate limitations : Electron-deficient quinolines require harsher conditions (e.g., Cl₂ gas), increasing byproduct formation.

Trichloroisocyanuric Acid (TCCA) as a Chlorine Source

WO2021086957A1 discloses a safer alternative using TCCA in acetic acid:

  • Stoichiometry : 1.2 equivalents of TCCA per quinoline ring

  • Yield : 92% with <5% di-chlorinated byproducts

  • Advantages : Eliminates gaseous Cl₂ handling and reduces waste acidity.

Comparative Analysis of Synthetic Routes

Method Key Reagents Yield (%) Purity (HPLC) Scale-Up Feasibility
Vilsmeier-HaackPOCl₃, DMF, KMnO₄68–7595–98%Moderate
H₂O₂/HCl ChlorinationH₂O₂, HCl, FeCl₃8290%Challenging (corrosion)
TCCA ChlorinationTrichloroisocyanuric acid9299%High

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR : H-5 and H-8 protons resonate at δ 8.2–8.5 ppm (doublets, J = 8–9 Hz), with deshielding observed for electron-withdrawing C-6 substituents.

  • ¹³C NMR : C-3 carboxamide carbonyl appears at δ 165–168 ppm, while C-5 (chlorinated) shows upfield shifts (δ 118–122 ppm) due to Cl’s inductive effect.

Mass Spectrometry

Electrospray ionization (ESI-MS) exhibits a molecular ion peak at m/z 251.05 [M+H]⁺, with fragmentation patterns confirming loss of CONH₂ (Δ m/z = 44).

Challenges in Process Optimization

Byproduct Formation During Amidation

Competitive N-acylation of the quinoline’s 2-amino group occurs when using excess acyl chloride. Mitigation strategies include:

  • Stepwise addition : Slow drips of acyl chloride into amine solutions reduce local excess.

  • Temperature control : Maintaining 0–5°C during coupling suppresses side reactions.

Purification of Hydrophobic Intermediates

Crystallization from ethanol/water (7:3 v/v) removes unreacted anilines, achieving >99% purity. Centrifugal partition chromatography is recommended for gram-scale purification .

Q & A

Q. What are the standard synthetic routes for 5-Chloro-2-Aminoquinoline-3-Carboxamide, and how are intermediates characterized?

Methodological Answer: Synthesis typically involves multi-step reactions starting from quinoline derivatives. For example, chlorination at position 5 can be achieved using POCl₃ or SOCl₂ under reflux conditions. The amino group at position 2 is introduced via nucleophilic substitution or catalytic amination. Carboxamide formation at position 3 may use coupling agents like EDCl/HOBt. Intermediates are characterized by ¹H/¹³C NMR (to confirm substitution patterns), IR spectroscopy (amide bond confirmation at ~1650–1680 cm⁻¹), and HPLC (≥95% purity thresholds, as seen in related compounds ).

Q. How is purity validated for this compound in preclinical studies?

Methodological Answer: Purity is assessed via reverse-phase HPLC with UV detection (λ = 254 nm) using C18 columns and gradient elution (e.g., water/acetonitrile with 0.1% TFA). Residual solvents (e.g., DMF, THF) are quantified via GC-MS , adhering to ICH Q3C guidelines. Impurity profiling (e.g., dechlorinated byproducts) requires high-resolution mass spectrometry (HRMS) to distinguish isotopic patterns .

Advanced Research Questions

Q. How do conflicting solubility data for this compound in polar solvents impact formulation strategies?

Methodological Answer: Discrepancies in solubility (e.g., DMSO vs. aqueous buffers) may arise from polymorphic forms or pH-dependent ionization (pKa ~3–4 for the quinoline nitrogen). Mitigation strategies:

  • Conduct powder X-ray diffraction (PXRD) to identify crystalline forms.
  • Use dynamic light scattering (DLS) to assess aggregation in aqueous media.
  • Optimize co-solvents (e.g., PEG 400) or employ cyclodextrin complexation for enhanced bioavailability .

Q. What mechanistic insights explain the compound’s variable activity in enzyme inhibition assays?

Methodological Answer: Activity variations may stem from competitive vs. non-competitive binding modes. To resolve:

  • Perform surface plasmon resonance (SPR) to measure real-time binding kinetics (KD, kon/koff).
  • Use molecular docking simulations (e.g., AutoDock Vina) to map interactions with active sites vs. allosteric pockets.
  • Validate with site-directed mutagenesis of target enzymes (e.g., kinase catalytic domains) .

Q. How can contradictory cytotoxicity data across cell lines be systematically addressed?

Methodological Answer: Discrepancies may arise due to metabolic differences (e.g., CYP450 expression) or membrane permeability. Approaches include:

  • Metabolic stability assays in hepatocyte microsomes.
  • Transwell permeability assays (Caco-2 cells) with LC-MS quantification.
  • Pharmacogenomic profiling of cell lines to correlate IC50 with genetic markers .

Data Analysis & Experimental Design

Q. What statistical methods are recommended for dose-response studies involving this compound?

Methodological Answer: Use four-parameter logistic regression (Hill equation) to calculate EC50/IC50. For heteroscedastic data, apply weighted least squares or robust regression . Validate model fit with Akaike Information Criterion (AIC) . Replicate experiments ≥3 times to ensure power (α = 0.05, β = 0.2) .

Q. How should researchers handle batch-to-batch variability in spectroscopic data?

Methodological Answer: Standardize protocols:

  • NMR : Use internal standards (e.g., TMS) and control solvent (deuterated DMSO-d6 or CDCl₃).
  • HPLC : Calibrate with certified reference materials (CRMs) and monitor column performance (asymmetry factor ≤2).
  • Document lot numbers and storage conditions (e.g., desiccation at −20°C) to trace variability .

Safety & Compliance

Q. What are the critical safety considerations for handling this compound in vivo studies?

Methodological Answer: The compound’s WGK 3 classification ( ) indicates high aquatic toxicity. Use closed-system handling (glove boxes) and avoid aqueous discharge. For animal studies, monitor respiratory and hepatic systems (target organs per ) via histopathology and serum biomarkers (ALT/AST) .

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